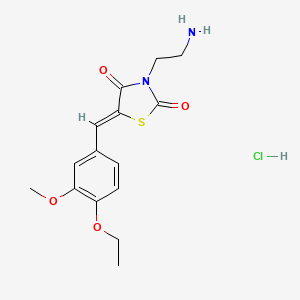
(5Z)-3-(2-aminoethyl)-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-3-(2-aminoethyl)-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidine ring, an aminoethyl group, and a benzylidene moiety with ethoxy and methoxy substituents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(2-aminoethyl)-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride typically involves multiple steps. One common method includes the condensation of 4-ethoxy-3-methoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a base to form the benzylidene derivative. This intermediate is then reacted with 2-aminoethylamine under controlled conditions to yield the final product. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
(5Z)-3-(2-aminoethyl)-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Bases like sodium hydroxide or potassium carbonate; reactions often occur in polar solvents like water or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, (5Z)-3-(2-aminoethyl)-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its aminoethyl group, which mimics natural substrates or ligands.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and material engineering.
作用机制
The mechanism of action of (5Z)-3-(2-aminoethyl)-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The benzylidene moiety may also participate in π-π interactions, further influencing the compound’s biological effects.
相似化合物的比较
Similar Compounds
- (5Z)-3-(2-aminoethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride
- (5Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride
Uniqueness
The presence of both ethoxy and methoxy groups on the benzylidene moiety distinguishes (5Z)-3-(2-aminoethyl)-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride from similar compounds. These substituents can significantly influence the compound’s reactivity and interactions with biological targets, making it unique in its class.
生物活性
(5Z)-3-(2-aminoethyl)-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride is a thiazolidine derivative recognized for its potential therapeutic applications, particularly in pharmacology and medicinal chemistry. This compound features a thiazolidine ring, an aminoethyl side chain, and a substituted benzylidene moiety, which contribute to its diverse biological activities.
Structural Characteristics
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₄H₁₆N₂O₄S·HCl
- Molecular Weight : 308.35 g/mol
- Key Functional Groups : Thiazolidine core, amino group, ethoxy and methoxy substituents on the benzylidene ring.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antidiabetic Properties : The thiazolidinedione framework is often associated with insulin-sensitizing effects.
- Anticancer Activity : Preliminary studies suggest potential in inhibiting melanoma cell proliferation through modulation of ERK signaling pathways .
- Antioxidant Effects : The compound has shown significant radical scavenging activity comparable to established antioxidants .
The biological activity of this compound can be attributed to its interaction with various biological targets. Notably:
- ERK Signaling Inhibition : It has been identified as an inhibitor of the ERK docking domain, which is crucial in cancer cell signaling pathways .
- Radical Scavenging Mechanism : The presence of phenolic groups in the structure enhances its electron donation capacity, contributing to its antioxidant properties .
Anticancer Studies
A study focusing on the compound's anticancer properties demonstrated that it effectively inhibited the proliferation of melanoma cells. The mechanism involved the inhibition of active ERK signaling pathways, suggesting a targeted approach for cancer therapy .
Antioxidant Activity Assessment
The antioxidant potential was evaluated through various assays:
| Assay Type | Compound Activity | Reference Compound Activity |
|---|---|---|
| Electron Transfer | High | Ascorbic Acid |
| Reducing Power | Comparable | BHT and Trolox |
| Total Antioxidant Capacity | Very Good | Ascorbic Acid |
Compounds derived from thiazolidine frameworks exhibited varying degrees of antioxidant activity, with some surpassing traditional antioxidants in efficacy .
Synthetic Routes
Several synthetic strategies have been developed for the preparation of this compound, highlighting its versatility. Common methods include:
- Condensation Reactions : Involving thiazolidine derivatives with various aldehydes or ketones.
- Functional Group Modifications : Tailoring substituents on the benzylidene moiety to enhance specific biological activities.
属性
分子式 |
C15H19ClN2O4S |
|---|---|
分子量 |
358.8 g/mol |
IUPAC 名称 |
(5Z)-3-(2-aminoethyl)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C15H18N2O4S.ClH/c1-3-21-11-5-4-10(8-12(11)20-2)9-13-14(18)17(7-6-16)15(19)22-13;/h4-5,8-9H,3,6-7,16H2,1-2H3;1H/b13-9-; |
InChI 键 |
DKPWTVQGDZXUKL-CHHCPSLASA-N |
手性 SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCN)OC.Cl |
规范 SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















